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Azanide;palladium(2+);chloride

Cat. No.: B15131131
M. Wt: 205.96 g/mol
InChI Key: LXQCNBNGQPTVNN-UHFFFAOYSA-M
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Description

Significance of Palladium-Nitrogen Bonds in Contemporary Organic Synthesis

The palladium-nitrogen (Pd-N) bond is at the heart of some of the most powerful cross-coupling reactions in modern organic synthesis. rsc.org The ability to form C-N bonds efficiently has transformed the synthesis of anilines, arylamines, and other nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. rsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a testament to the importance of the Pd-N bond, enabling the formation of C-N bonds with unprecedented scope and efficiency. rsc.orglibretexts.org This reaction has largely replaced traditional methods that often require harsh conditions and have limited substrate scope. rsc.org The versatility of palladium catalysts in this context stems from their ability to undergo a series of fundamental organometallic reactions, including oxidative addition and reductive elimination, which are central to the catalytic cycle for C-N bond formation. mit.edunih.gov

The development of specialized ligands has been crucial in fine-tuning the reactivity of the palladium center, enhancing the rates of these elementary steps and expanding the range of compatible substrates. nih.govrutgers.edu These ligands play a critical role in stabilizing the palladium complexes and modulating their electronic and steric properties.

Evolution of Azanide (B107984) Ligand Chemistry in Transition Metal Coordination

The chemistry of azanide (amido) ligands has seen a dramatic expansion, challenging the dominance of traditional ligands like cyclopentadienyls in the coordination chemistry of transition metals. cmu.edursc.org Amido ligands are monoanionic and possess both σ- and π-donating capabilities, making them versatile in stabilizing metal centers in various oxidation states. nih.gov The ability to introduce two substituents on the nitrogen atom allows for the integration of the amido group into complex polydentate ligand frameworks, offering precise control over the metal's coordination environment. cmu.edursc.org

This has led to the development of a wide array of amido-based ligands that can be tailored to specific catalytic applications. The combination of hard, anionic amido donors with other neutral donor functionalities within the same ligand system has resulted in the stabilization of novel transition metal complexes with unprecedented reactivity. cmu.edu In the context of palladium chemistry, the formation of palladium amido complexes is a key step in many catalytic cycles, and the nature of the amido ligand can significantly influence the outcome of the reaction.

Fundamental Principles of Palladium(II) Catalysis Involving Nitrogen Nucleophiles

Palladium(II) catalysis involving nitrogen nucleophiles, such as amines, is typically understood through a catalytic cycle that involves a Pd(0)/Pd(II) redox couple. nih.gov The generally accepted mechanism for reactions like the Buchwald-Hartwig amination involves the following key steps:

Oxidative Addition: A palladium(0) complex reacts with an aryl halide (or triflate) to form a palladium(II) aryl halide complex. nobelprize.org

Amine Coordination and Deprotonation: An amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium(II) amido complex. This is where the "azanide" ligand is generated in situ.

Reductive Elimination: The palladium(II) amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. mit.edu

The resting state of the catalyst in these reactions is often a palladium amido complex. mit.edu Kinetic studies have provided deep insights into the factors that influence each step of the catalytic cycle, revealing, for instance, that reductive elimination is generally not the rate-limiting step in many C-N cross-coupling reactions. mit.edu The choice of ligands, base, solvent, and temperature are all critical parameters that must be optimized for a successful catalytic transformation.

The following tables provide a summary of key data related to palladium(II) azanide complexes and their role in catalysis.

Table 1: Representative Palladium(II) Amido Complexes in Catalysis

Complex/SystemLigand(s)Key ApplicationReference
[Pd(P(o-Tol)₃)(aryl)(amido)]Tri(o-tolyl)phosphineC-N cross-coupling acs.org
Pd(dba)₂ / BINAPBINAPN-Arylation acs.org
Pd₂(dba)₃ / XantphosXantphosC-N cross-coupling of azaindoles beilstein-journals.org
[Pd(IPr#)]IPr# (N-heterocyclic carbene)Buchwald-Hartwig amination rutgers.edu

Table 2: Spectroscopic Data for Selected Palladium-Nitrogen Complexes

Complex TypeSpectroscopic TechniqueKey ObservationReference
Palladium Amido Complexes¹H NMRDisappearance of N-H proton signal upon deprotonation. acs.org
Palladium Amido Complexes³¹P NMRShift in phosphorus resonance upon formation of the amido complex. acs.org
Palladium Thiosemicarbazone Complexes¹H NMRSignals at 9.8-9.86 ppm for amido N(4)H. researchgate.net
Palladium(II) Indenyl Complexes¹H and ³¹P{¹H} NMRCharacterization of complex structure and ligand coordination. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH8N4Pd-3 B15131131 Azanide;palladium(2+);chloride

Properties

Molecular Formula

ClH8N4Pd-3

Molecular Weight

205.96 g/mol

IUPAC Name

azanide;palladium(2+);chloride

InChI

InChI=1S/ClH.4H2N.Pd/h1H;4*1H2;/q;4*-1;+2/p-1

InChI Key

LXQCNBNGQPTVNN-UHFFFAOYSA-M

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Pd+2]

Origin of Product

United States

Synthetic Methodologies and Isolation Strategies for Palladium Ii Azanide;chloride Complexes

Direct Synthesis Routes for Monomeric Palladium(II) Azanide (B107984);Chloride Species

The isolation of monomeric palladium(II) azanide chloride complexes is often challenging due to their propensity to form more stable bridged dimers. However, under specific conditions and with appropriate ancillary ligands, these species can be generated and studied. These monomers are considered crucial reactive intermediates in catalytic cycles.

Salt metathesis represents a fundamental approach for introducing an azanide ligand into the coordination sphere of palladium(II). This method involves the reaction of a palladium(II) chloride precursor with a salt of the azanide ligand, typically an alkali metal amide. The driving force for the reaction is often the precipitation of the resulting alkali metal chloride.

While conceptually straightforward, the application of this method to form simple azanide complexes is complicated by the high reactivity of the azanide source and the tendency of the product to undergo further reactions. However, this strategy has been successfully employed for the synthesis of more complex amido derivatives, particularly pincer complexes. For instance, the reaction of a palladium(II) chloride complex bearing a PNP pincer ligand, [N(o-C₆H₄PR₂)₂]PdCl, with organolithium or Grignard reagents demonstrates the feasibility of metathesis at a Pd-Cl bond. mdpi.com This principle extends to the use of lithium amides to introduce the amido ligand.

A general representation of this reaction is: [LₙPdCl₂] + MNH₂ → [LₙPd(NH₂)Cl] + MCl (where L = ancillary ligand, M = alkali metal)

The success of this reaction is highly dependent on the steric and electronic properties of the ancillary ligands (L), which must be ableto stabilize the resulting monomeric amido complex and prevent dimerization or decomposition.

Ligand exchange provides an alternative route to monomeric palladium(II) azanide chloride complexes. This approach involves the displacement of a labile ligand, such as a solvent molecule or a weakly coordinating anion, by an amine, which is subsequently deprotonated to form the azanide ligand. A key example of this is the reaction of ammonia (B1221849) with palladium(II) halide complexes.

Mechanistic studies in palladium-catalyzed aminocarbonylation have shown that the formation of a palladium amido complex can occur through the reversible displacement of a chloride ligand by ammonia from an arylpalladium(II) halide complex. This is followed by deprotonation of the coordinated ammonia to yield the reactive amido species. beilstein-journals.org Similarly, in the synthesis of palladium(II) tripeptide complexes, a non-aqueous route allows for the isolation of products where a chloride ligand is present alongside the coordinated amino groups of the peptide. nih.gov

The general sequence for this approach is:

[LₙPdCl₂] + NH₃ ⇌ [LₙPdCl(NH₃)]⁺ + Cl⁻

[LₙPdCl(NH₃)]⁺ + Base ⇌ [LₙPdCl(NH₂)] + [Base-H]⁺

The equilibrium of the first step can be influenced by the solvent and the concentration of the reactants. The choice of base in the second step is critical to ensure it is strong enough to deprotonate the coordinated ammonia without causing undesired side reactions.

Synthesis of Azanide-Bridged Dimeric Palladium(II) Chloride Complexes

Palladium(II) amido complexes exhibit a strong tendency to form dimeric structures where the amido ligand bridges two palladium centers. These dimers are generally more stable than their monomeric counterparts and are often the isolated products in the absence of sterically demanding ancillary ligands that would prevent dimerization.

A prominent method for synthesizing these dimers involves the deprotonation of a mononuclear palladium(II) complex containing both a chloride and a primary amine ligand. A well-documented example is the synthesis of amido-bridged dipalladium complexes using 2-[[N-(aryl)amino]methyl]pyridine ligands. acs.org In this process, the mononuclear complex, [PdCl₂(L)], is first formed by reacting the ligand with Li₂[PdCl₄]. Subsequent treatment with a base, such as sodium methoxide (B1231860) (NaOMe), in a suitable solvent mixture like methanol/dimethyl sulfoxide, leads to deprotonation of the secondary amine and the spontaneous formation of the chiral, non-planar, amido-bridged dimer, [PdCl(μ-L-H)]₂. acs.org

The reaction proceeds as follows: 2 [PdCl₂(L)] + 2 Base → [PdCl(μ-L-H)]₂ + 2 [Base-H]Cl (where L is a chelating ligand containing an N-H group, and L-H is the deprotonated amido form)

These dimeric structures have been characterized extensively, including by X-ray crystallography, revealing a short palladium-palladium distance and a non-planar geometry with the bridging amido ligands. acs.org Computational studies have corroborated the thermodynamic stability of such dimeric structures over their monomeric precursors, highlighting the importance of dispersion interactions in their formation. chemrxiv.org

Precursor Complex Reagents Solvent Product Yield Reference
[PdCl₂(2-[[N-(p-tolyl)amino]methyl]pyridine)]NaOMeMethanol/DMSO[PdCl(μ-2-[[N-(p-tolyl)amido]methyl]pyridine)]₂75% acs.org

Development of Advanced Precursor Complexes for Palladium(II) Azanide Formation

The synthesis of palladium(II) azanide chlorides is highly dependent on the choice of the initial palladium precursor. The reactivity and solubility of the precursor can significantly influence reaction rates, yields, and the types of products formed. A range of palladium(II) and palladium(0) complexes have been utilized as starting materials.

Commonly used palladium(II) precursors include palladium(II) chloride (PdCl₂), tetrachloropalladate(II) salts (e.g., Li₂[PdCl₄]), and complexes with labile ligands such as acetonitrile (B52724) or benzonitrile (B105546) (e.g., [PdCl₂(NCMe)₂]). google.com For syntheses in organic media, precursors like [PdCl₂(COD)] (COD = 1,5-cyclooctadiene) or various π-allylpalladium chloride dimers, [Pd(allyl)Cl]₂, are frequently employed due to their improved solubility and reactivity. lu.seacs.org

The synthesis of a methylpalladium(II) complex with a pyrimidine-functionalized N-heterocyclic carbene (NHC) ligand, for example, starts from chloro(methyl)(cyclooctadiene)palladium(II), [(COD)Pd(CH₃)Cl]. beilstein-journals.org This precursor allows for the transmetalation reaction with a silver-NHC complex to yield the target palladium complex.

Precursor Complex Typical Application/Reaction Reference
Li₂[PdCl₄]Synthesis of mononuclear chloro complexes in polar solvents acs.org
[PdCl₂(NCPh)₂]Synthesis of dipalladium macrocycles google.com
[PdCl₂(COD)]Synthesis of complexes with chelating ligands in organic solvents lu.se
[(COD)Pd(CH₃)Cl]Synthesis of organometallic palladium complexes via transmetalation beilstein-journals.org
[Pd(allyl)Cl]₂Generation of "L-Pd(0)" species for catalytic applications acs.org

The development of well-defined precursor complexes is crucial for achieving high selectivity and yields in the synthesis of palladium(II) azanide chloride species. The ability to tune the steric and electronic properties of the precursor by modifying its ancillary ligands provides a powerful tool for controlling the outcome of the synthesis and for accessing otherwise unstable or inaccessible amido complexes.

Structural Characterization and Spectroscopic Probes of Palladium Ii Azanide;chloride Complexes

Single-Crystal X-ray Diffraction Studies of Palladium(II) Azanide (B107984) Structures

In typical square-planar palladium(II) complexes, the metal center is coordinated to the azanide nitrogen, a chloride anion, and often two other ancillary ligands, such as phosphines. academie-sciences.frmdpi.com X-ray diffraction studies on related palladium(II) amido and amine chloride complexes reveal characteristic bond distances and geometries. For instance, a dimeric parent-amido complex, [Pd(PCy₃)(µ-NH₂)]₂(OTf)₂, was shown to have Pd–N bond lengths ranging from 2.067(7) to 2.127(7) Å. academie-sciences.fr In monomeric palladium(II) chloride complexes with nitrogen-donor ligands, the geometry is often a nearly square-planar, sometimes with slight tetrahedral distortions. rsc.orgmdpi.com The Pd-Cl bond distances in such complexes are typically found in the range of 2.27 to 2.29 Å. rsc.org

The crystal structure of a complex like [Pd(dbtp)₂Cl₂] (where dbtp is a triazolopyrimidine ligand) showed a monomeric, nearly square-planar cis-geometry with Pd–N bond lengths of approximately 2.04 Å and Pd–Cl distances of about 2.28 Å. rsc.org The packing of these molecules in the crystal lattice is governed by various intermolecular interactions. The data obtained from XRD analysis are fundamental for understanding the steric and electronic properties of the ligands and their influence on the catalytic activity of the complex.

ParameterTypical RangeExample CompoundReference
Pd-N Bond Length 2.04 - 2.13 Å[Pd(PCy₃)(µ-NH₂)]₂(OTf)₂ academie-sciences.fr
Pd-Cl Bond Length 2.27 - 2.29 Å[Pd(dbtp)₂Cl₂] rsc.org
Coordination Geometry Square-planar (or slightly distorted)[Pd(dbtp)₂Cl₂] rsc.org
N–Pd–N Bond Angle ~78° (in dimers)[Pd(PCy₃)(µ-NH₂)]₂(OTf)₂ academie-sciences.fr
Cl–Pd–N Bond Angle ~90°[Pd(dbtp)₂Cl₂] rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of palladium(II) azanide chloride complexes in solution. wikipedia.orgelectronicsandbooks.com By analyzing various nuclei such as ¹H, ³¹P, and ¹³C, detailed information about the ligand environment, complex geometry, and dynamic processes can be obtained. academie-sciences.fr

¹H NMR spectroscopy provides valuable information about the protons within the complex. The chemical shift of the amido proton (N-H) is particularly diagnostic. In palladium(II) amido complexes, this signal is often observed as a broad resonance. For example, in a bridged-amido dimeric complex, the N-H protons were observed at δ 1.35 ppm. academie-sciences.fr The coordination of a ligand to the palladium center typically induces downfield shifts in the proton signals of the ligand compared to the free ligand, indicating the deshielding effect of the metal. nih.gov For instance, in palladium(II) complexes with pyridine-based ligands, the protons on the pyridine (B92270) ring shift downfield upon coordination. nih.gov Analysis of these shifts and their coupling patterns helps to confirm the coordination mode of the ligands. researchgate.net

Proton TypeTypical Chemical Shift (δ, ppm)Compound ContextReference
Bridging Amido (μ-NH₂) ~1.35 (broad)Dimeric Pd(II) amido complex academie-sciences.fr
Terminal Amido (NH₂) Varies, often broadMonomeric Pd(II) amido complex academie-sciences.fr
Ancillary Ligand Protons Downfield shift upon coordinationPd(II) complexes with pyridine ligands nih.gov

For palladium(II) azanide complexes supported by phosphine (B1218219) ligands, ³¹P NMR spectroscopy is a powerful diagnostic tool. najah.edu The coordination of a phosphine ligand to the palladium center results in a significant downfield shift of the ³¹P signal compared to the free phosphine. mdpi.com This coordination shift provides direct evidence of the Pd-P bond formation.

The spectra of complexes containing two phosphine ligands can reveal their relative geometry. A large ²J(PP) coupling constant (e.g., >500 Hz) is often indicative of a trans disposition of the two phosphorus nuclei, while smaller coupling constants suggest a cis arrangement. researchgate.net For example, the ³¹P{¹H} NMR spectrum of a complex with a trans-spanning terdentate phosphine ligand showed a singlet, confirming the equivalence of the phosphorus atoms. academie-sciences.fr The uniqueness of the signals in the spectrum can also confirm the formation of a single product. mdpi.com

ParameterObservationInterpretationReference
Chemical Shift (δ) Significant downfield shift vs. free phosphineCoordination to Pd(II) center mdpi.com
Coupling Constant (²JPP) Large value (e.g., ~528 Hz)trans geometry of two P ligands researchgate.net
Number of Signals Single signal for symmetric ligandsChemical equivalence of P atoms academie-sciences.frmdpi.com

¹³C NMR spectroscopy is used to probe the carbon framework of the ligands attached to the palladium center. rsc.org Similar to ¹H NMR, the coordination of a ligand to the palladium(II) ion typically causes a shift in the resonance of the carbon atoms, particularly those close to the coordination site. researchgate.netresearchgate.net This effect can be seen in complexes with various ancillary ligands, where the carbon atoms directly bonded to or near the donor atom experience a downfield shift upon complexation. researchgate.net In phosphine-supported complexes, carbon atoms of the phosphine ligand that are directly attached to the phosphorus atom may appear as doublets or more complex multiplets due to C-P coupling. For instance, in one complex, the carbon attached to the phosphorus resonates as a doublet with a ¹J(CP) coupling constant of 26.7 Hz. academie-sciences.fr This data complements the information from ¹H and ³¹P NMR to provide a complete structural picture in solution. umsa.bo

Carbon TypeSpectroscopic FeatureInterpretationReference
Carbons near coordination site Downfield chemical shift vs. free ligandDeshielding due to Pd(II) coordination researchgate.net
Carbons in phosphine ligands C-P coupling (e.g., doublets)Proximity to phosphorus atom academie-sciences.fr

Vibrational Spectroscopy (Infrared) for Azanide Ligand Characterization

Infrared (IR) spectroscopy is a key technique for identifying the presence and coordination mode of the azanide (amido) ligand. wikipedia.org The vibrational frequencies of the N-H bonds are particularly sensitive to the chemical environment. rjpbcs.com When an amido ligand coordinates to a metal center like palladium(II), the N-H stretching (ν(N-H)) and bending (δ(N-H)) frequencies are shifted compared to a free amine.

Typically, coordination through the nitrogen atom causes the N-H stretching vibrations to shift to lower frequencies (lower wavenumbers). mdpi.com For example, in a palladium complex with a 3,4-diaminobenzoic acid ligand, the amino group stretching vibrations shifted from 3328 and 3209 cm⁻¹ in the free ligand to a single broad band at 3213 cm⁻¹ in the complex, confirming coordination. mdpi.com Conversely, the N-H bending vibrations often shift to higher frequencies. mdpi.com These characteristic shifts provide strong evidence for the formation of the palladium-nitrogen bond. The disappearance or shifting of bands corresponding to the palladium precursor, such as Pd-O stretches, can also confirm the formation of the desired complex. researchgate.net

Vibrational ModeFrequency Shift upon CoordinationReasonReference
N-H Stretch (ν(N-H)) Shift to lower frequency (e.g., ~3200 cm⁻¹)Weakening of the N-H bond due to electron donation to Pd(II) rjpbcs.commdpi.com
N-H Bend (δ(N-H)) Shift to higher frequencyChange in bond angles and electronic environment mdpi.com

Advanced Spectroscopic Techniques for Palladium-Nitrogen Bond Analysis

Beyond standard spectroscopic methods, advanced techniques provide deeper insights into the electronic structure and the specific nature of the palladium-nitrogen bond.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the core-level electron binding energies, providing information about the elemental composition, oxidation states, and chemical environment of the atoms. nih.gov For palladium(II) azanide chloride complexes, XPS can confirm the +2 oxidation state of the palladium center. The Pd 3d core-level spectrum shows two peaks, Pd 3d₅/₂ and Pd 3d₃/₂, with binding energies characteristic of Pd(II), typically around 336.4 eV and 341.7 eV, respectively. researchgate.netxpsfitting.com These values are distinct from those of metallic Pd(0). researchgate.netthermofisher.com Furthermore, analysis of the N 1s binding energy can provide direct information about the coordination of the nitrogen atom to the metal center. nih.gov

X-ray Absorption Spectroscopy (XAS) is another powerful tool used to probe the local geometric and electronic structure around the absorbing atom. nih.govdiva-portal.org Palladium K-edge XAS can be used to determine the oxidation state and coordination environment of the palladium center. The edge energy increases with the oxidation state of the metal. nih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information about the coordination number and bond distances to neighboring atoms, including the nitrogen of the azanide ligand and the chloride atoms. diva-portal.org Nitrogen K-edge spectroscopy can specifically probe the chemical environment and ligand field symmetry of the nitrogen donor atoms. escholarship.org These techniques are particularly valuable for studying non-crystalline materials or for in-situ monitoring of reactions. diva-portal.org

TechniqueInformation ObtainedTypical Values / ObservationsReference
XPS Oxidation state of PalladiumPd 3d₅/₂ binding energy for Pd(II) is ~336-338 eV. researchgate.netxpsfitting.com
XPS Coordination of NitrogenShift in N 1s binding energy. nih.gov
XAS (K-edge) Oxidation state, coordination geometryEdge energy correlates with oxidation state. nih.gov
XAS (EXAFS) Bond distances, coordination numberProvides local structure around Pd. diva-portal.orgescholarship.org

Multiedge Palladium X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a highly effective element-specific technique for probing the local geometric and electronic structure of a specific absorbing atom within a molecule, regardless of the sample's physical state (crystalline, amorphous, or in solution). illinois.edu For palladium complexes, both the Pd K-edge (involving excitation of a 1s electron) and L-edge (involving excitation of 2p electrons) provide complementary information.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which is close to the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the palladium center. illinois.eduacs.org Key principles of palladium XAS include:

Edge Energy and Oxidation State: The energy of the absorption edge is directly correlated with the effective nuclear charge on the palladium atom. A higher oxidation state results in a greater effective nuclear charge, which binds the core electrons more tightly and shifts the absorption edge to a higher energy. nih.gov This allows for the unambiguous determination of the palladium oxidation state (e.g., Pd(II) vs. Pd(IV)). nih.gov

Pre-Edge Features: Transitions from core orbitals to unoccupied d-orbitals, though often dipole-forbidden, can appear as weak pre-edge features. The intensity and energy of these features provide information about the symmetry of the metal site and the degree of d-orbital mixing.

XANES Shape and Ligand Environment: The shape of the XANES region is a fingerprint of the local coordination environment (e.g., square planar, tetrahedral, octahedral). Changes in the ligand sphere, such as substituting a chloride ligand with an amido ligand, will alter the local electronic structure and thus modify the features of the XANES spectrum. illinois.edunih.gov

The Extended X-ray Absorption Fine Structure (EXAFS) region, which extends several hundred eV above the edge, contains information about the number, type, and distance of neighboring atoms. Analysis of the EXAFS oscillations can yield precise bond lengths (e.g., Pd-N and Pd-Cl distances) and coordination numbers for the palladium center.

Studies on various chloropalladium complexes have established a foundation for understanding how ligand changes impact the XAS spectra. For instance, replacing a sigma-donating methyl group with a chloride ligand leads to an increase in the Pd K-edge energy. illinois.edunih.gov Similarly, ligand K-edge XAS, such as the Chlorine K-edge, can be used in conjunction with Pd L-edge data to quantify the covalency of the Pd-Cl bond. researchgate.net This combined approach provides a more complete picture of the electronic structure. researchgate.net

Table 1: Illustrative XAS K-Edge Energy Shifts for Palladium Complexes

Complex Type Palladium Oxidation State Relative K-Edge Position Rationale
Palladium(0) Nanoparticles 0 Lowest Low effective nuclear charge.
[Pd(NH₃)₄]Cl₂ +2 Intermediate Standard for Pd(II) with N-ligation.
K₂[PdCl₄] +2 Higher than N-ligated Electronegative Cl ligands increase effective charge on Pd. illinois.edunih.gov

Application of Mass Spectrometry in Complex Identification

Mass spectrometry (MS) is an indispensable tool for the characterization of palladium complexes, providing direct evidence of the complex's composition and structure through the precise determination of its mass-to-charge ratio (m/z). nih.govnih.gov Electrospray Ionization (ESI) is a particularly gentle ionization technique that allows for the transfer of intact complex ions from solution into the gas phase, making it ideal for studying coordination compounds. mdpi.comresearchgate.net

In the context of palladium(II) azanide chloride complexes, ESI-MS can confirm the presence of the intact complex and identify species formed through ligand exchange or reaction in solution. For example, studies on palladium(II) complexes with amino acids or peptides show that ESI-MS can clearly identify the parent complex, often as a charged species like [Pd(L)Cl]⁻ or [Pd(L-H)+Na]⁺. nih.govnih.gov

High-resolution mass spectrometry (HRMS) is especially valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the complex and distinguishing between species with very similar nominal masses. nih.gov

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected parent ion. The resulting fragmentation pattern provides information about the connectivity and relative bond strengths within the complex. nih.govresearchgate.net Common fragmentation pathways for palladium halide complexes include the loss of a halide ligand (as X⁻ or HX) or the loss of neutral organic ligands. nih.govresearchgate.net This fragmentation analysis helps to confirm the coordination of both the azanide and chloride ligands to the palladium center.

Table 2: Representative ESI-MS Data for a Hypothetical Palladium(II) Amido-Chloride Complex

Ion (m/z) Proposed Formula Interpretation
233.8 [¹⁰⁶Pd(NH₂)(Cl)₂]⁻ Parent molecular ion with a common Pd isotope, indicating a mono-amido, di-chloro complex.
198.8 [¹⁰⁶Pd(NH₂)Cl]⁻ Fragment ion resulting from the loss of a chloride ligand (Cl⁻).
177.9 [¹⁰⁶PdCl₂]⁻ Fragment ion resulting from the loss of the amido ligand (NH₂).

Reactivity and Mechanistic Pathways of Palladium Ii Azanide;chloride Species

Ligand Exchange Dynamics Involving Coordinated Azanide (B107984)

The lability of ligands coordinated to a Pd(II) center is a key feature of its chemistry. Palladium(II) is generally classified as a labile metal ion, with ligand substitution rates that are typically orders of magnitude faster than those of its platinum(II) counterparts acs.org. This lability extends to the azanide ligand and its associated complexes, which can undergo rapid exchange with various species present in the reaction medium.

Palladium(II) chloride, a common precursor for azanide complexes, is known to be moisture-sensitive carlroth.com. In the presence of protic solvents like water, palladium(II) amido complexes can participate in protonolysis, leading to the formation of palladium(II) hydroxo or aqua species and the release of the corresponding amine. The reaction involves the protonation of the basic azanide ligand by the solvent.

The general equilibrium can be represented as: [LnPd-NR2]+ + H2O ⇌ [LnPd-OH]+ + R2NH [LnPd-OH]+ + H2O ⇌ [LnPd(H2O)]2+ + OH-

The interaction of palladium(II)-amine complexes with water has been studied, indicating that coordinated water molecules can be substituted by other ligands nih.gov. The faster aquation of Pd(II) complexes compared to Pt(II) makes them effective models for studying interactions with biological ligands in aqueous environments nih.gov. The presence of bulky substituents on ancillary ligands can sterically hinder the formation of dihydroxo-bridged dimers, which can form in aqueous solutions nih.gov.

The azanide (amido) ligand is the deprotonated form of an amine (ammine) ligand. Consequently, a pH-dependent equilibrium exists between palladium(II) azanide and palladium(II) ammine complexes. The addition of a base can facilitate the deprotonation of a coordinated ammine ligand to form the corresponding azanide complex. Conversely, the addition of a proton source can convert the azanide ligand back to an ammine ligand mdpi.com.

This interconversion is a fundamental step in many catalytic cycles. For instance, the synthesis of parent-amido (NH2) palladium(II) complexes has been achieved by treating palladium(II) ammine triflate complexes with sodium amide (NaNH2) researchgate.net. This demonstrates the direct conversion from a coordinated ammonia (B1221849) molecule to a parent azanide ligand through deprotonation. Similarly, ligand exchange reactions where amine ligands displace other ligands, such as carboxylates, can lead to the formation of bis(amine)palladium(II) complexes, which are precursors to the azanide species upon deprotonation rsc.org.

Reductive Elimination from Palladium(II) Azanide Intermediates

Reductive elimination is a crucial bond-forming step in many palladium-catalyzed cross-coupling reactions, leading to the final product and regenerating a lower-valent palladium catalyst chemrxiv.orgenscm.fr. In the context of azanide complexes, this step involves the formation of a carbon-nitrogen (C-N) bond by coupling the azanide ligand with another organic group (e.g., alkyl, aryl) attached to the palladium center.

The formation of C(sp³)–N bonds via reductive elimination from alkylpalladium(II) amido complexes has been a subject of detailed mechanistic investigation nih.govacs.org. The feasibility and rate of this process are governed by both kinetic and thermodynamic factors.

Studies have shown that while the formation of certain palladacycle intermediates may be kinetically favored, alternative structures can be thermodynamically more stable nih.govresearchgate.net. For C-N reductive elimination, the free-energy barrier (ΔG‡) is a critical kinetic parameter. For example, the reductive elimination from a three-coordinate N-heterocyclic carbene (NHC)-ligated norbornylpalladium anilido complex was found to have an experimentally determined free energy barrier of 26 kcal/mol, which is close to the computationally predicted value nih.gov. In contrast, the free-energy barriers for reductive elimination from t-Bu₃P-ligated complexes were found to be significantly lower, by approximately 3 kcal/mol, than from analogous NHC-ligated complexes acs.org.

Kinetic Data for C-N Reductive Elimination from Palladium(II) Amido Complexes
Complex TypeAncillary LigandΔG‡ (kcal/mol)Reference
Norbornylpalladium anilidoN-Heterocyclic Carbene (NHC)26 (experimental) nih.gov
Alkylpalladium anilidot-Bu₃P~23 (ca. 3 kcal/mol lower than NHC) acs.org

The rate of C-N bond-forming reductive elimination is highly sensitive to the steric and electronic properties of both the ancillary ligands and the amido ligand itself acs.orgnih.gov.

Electronic Effects:

Amido Ligand: More electron-donating amido groups generally accelerate the rate of reductive elimination. This is because they increase the electron density on the palladium center, which facilitates the reductive elimination process acs.orgnih.gov.

Ancillary Ligands: Similarly, more electron-donating ancillary ligands, such as electron-rich phosphines or N-heterocyclic carbenes (NHCs), increase the rate of reductive elimination nih.gov. Computational studies suggest that metal electronics exert the greatest influence on the reaction rate chemrxiv.org.

Steric Effects:

Amido Ligand: Increased steric bulk on the amido ligand tends to slow down the rate of reductive elimination acs.orgnih.gov.

Influence of Ligand Properties on C-N Reductive Elimination Rates
Ligand PropertyEffect on RateReasonReference
More Electron-Donating Amido GroupIncreasesIncreases electron density at Pd center acs.orgnih.gov
Less Electron-Donating Amido GroupDecreasesDecreases electron density at Pd center acs.org
More Electron-Donating Ancillary LigandIncreasesIncreases electron density at Pd center nih.gov
More Sterically Bulky Amido GroupDecreasesSteric hindrance at the reaction center acs.orgnih.gov
Bulky Monophosphine Ancillary LigandsCan IncreasePromotes favorable coordination environment nih.gov

Amidate ligands, which are derived from amides, can coordinate to the palladium center in either a monodentate (κ¹) fashion through the nitrogen atom or a bidentate (κ²) fashion through both the nitrogen and oxygen atoms. The coordination mode of the amidate ligand can have a profound impact on the rate of reductive elimination.

Research has shown that reductive elimination is often faster from complexes where the amidate is bound in a κ¹-fashion berkeley.edu. The formation of a stable, five-membered κ²-palladacycle can represent a thermodynamic sink, hindering the subsequent reductive elimination step. Ancillary ligands that prevent the formation of these κ²-amidate complexes, for example, through steric hindrance, can generate more stable and active catalysts for amidation reactions organic-chemistry.org.

Specifically, arylpalladium acetamidate complexes ligated by bidentate phosphines with large bite angles, such as Xantphos, undergo reductive elimination more rapidly than those with smaller bite angles. This is consistent with the larger bite angle ligand favoring a κ¹-binding mode for the amidate, which is more poised for reductive elimination berkeley.edu. In contrast, an analogous complex with a single sterically hindered monodentate ligand, which favors a κ²-bound amidate, does not undergo reductive elimination, highlighting the critical role of the ancillary ligand in controlling the amidate's binding mode and subsequent reactivity berkeley.edu. The dynamic process of phenol donors coordinating and de-coordinating in some palladium(II) complexes further suggests that the denticity of ligands can be flexible, shifting between κ² and κ³ modes based on the electronic demands at the metal center nih.gov.

Oxidative Addition Processes in the Context of Azanide Complex Formation

The formation of palladium(II) azanide complexes is intrinsically linked to the oxidative addition of an amine N-H bond or, more commonly in catalytic cycles, the oxidative addition of a C-X bond (where X is a halide or triflate) to a palladium(0) species, followed by reaction with an amine. The oxidative addition of aryl halides to a Pd(0) complex is a critical initiating step in many palladium-catalyzed C-N bond-forming reactions. uwindsor.ca This process involves the insertion of the palladium metal center into the carbon-halogen bond, leading to a Pd(II) species. The oxidation state of palladium changes from 0 to +2 during this step. youtube.comyoutube.com

The nature of the active palladium(0) species that undergoes oxidative addition can vary depending on the supporting ligands. With sterically demanding phosphine (B1218219) ligands, a monoligated, 12-electron palladium center is often the active species. In contrast, less sterically hindered ligands may lead to a 14-electron, two-coordinate complex being the reactive intermediate. uwindsor.ca Some studies have also proposed that the active catalyst could be an anionic, tricoordinated complex, such as [PdL₂Cl]⁻. uwindsor.ca

The general mechanism for the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex (Pd(0)L₂) can be depicted as follows:

Pd(0)L₂ + Ar-X → [Ar-Pd(II)(X)L₂]

Detailed Mechanistic Cycles in Palladium-Catalyzed C-N Bond Formation

The formation of carbon-nitrogen bonds catalyzed by palladium complexes, including those involving palladium(II) azanide intermediates, proceeds through a well-established catalytic cycle. This cycle typically involves three main steps: oxidative addition, transmetalation or amine coordination/deprotonation, and reductive elimination. wikipedia.orgyoutube.com

The general catalytic cycle can be summarized as follows:

Oxidative Addition : A Pd(0) species reacts with an aryl halide (Ar-X) to form an arylpalladium(II) halide intermediate, [Ar-Pd(II)(X)L₂]. wikipedia.org

Amine Coordination and Deprotonation : An amine (R₂NH) coordinates to the arylpalladium(II) complex. Subsequent deprotonation by a base generates a palladium(II) amido complex, [Ar-Pd(II)(NR₂)L₂]. This step is crucial for the formation of the key C-N bond-forming intermediate.

Reductive Elimination : The arylpalladium(II) amido complex undergoes reductive elimination to form the desired aryl amine (Ar-NR₂) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine. wikipedia.org

Mechanistic Investigations of Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides, carbon monoxide, and amines. Mechanistic studies have provided detailed insights into this process. The reaction is initiated by the oxidative addition of an aryl chloride to a Pd(0) complex in the presence of carbon monoxide. nih.govberkeley.edu

Kinetic studies and the isolation of catalytic intermediates have revealed that the oxidative addition of the aryl halide to a three-coordinate Pd(0) species, bearing a bidentate phosphine and one CO ligand, is the rate-limiting step. nih.govberkeley.edu Following oxidative addition, migratory insertion of CO into the aryl-palladium bond forms a phenacylpalladium halide intermediate. nih.govberkeley.edu

The subsequent formation of the C-N bond occurs through an inner-sphere pathway. This involves the displacement of the halide ligand by ammonia (or an amine) to generate a cationic Pd(II) ammine complex. Deprotonation of the coordinated ammonia furnishes a phenacyl Pd(II) amido complex, which then undergoes reductive elimination to yield the final benzamide (B126) product. nih.govberkeley.edu A potential catalyst deactivation pathway involves the formation of a Pd(I) dimer. nih.govberkeley.edu

Elucidation of Buchwald-Hartwig Amination Pathways

The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgacsgcipr.org The reaction mechanism is generally accepted to proceed through the canonical catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The development of bulky, electron-rich phosphine ligands has been instrumental in the success of the Buchwald-Hartwig amination. These ligands promote the formation of monoligated palladium species throughout the catalytic cycle, which significantly increases the rates of oxidative addition and reductive elimination. wikipedia.org Bidentate phosphine ligands, such as BINAP and DPPF, have also been shown to be effective, particularly for the coupling of primary amines, as they are thought to prevent the formation of unreactive palladium iodide dimers after oxidative addition. wikipedia.org

The base plays a crucial role in the deprotonation of the amine, either before or after its coordination to the palladium center, to generate the key palladium amido intermediate. uwindsor.ca The choice of base can influence the reaction outcome, and common bases include sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. uwindsor.ca

Catalyst Activation Mechanisms from Palladium(II) Azanide Precatalysts

Palladium(II) complexes are often used as precatalysts in cross-coupling reactions due to their stability compared to the more reactive Pd(0) species. ua.edumdpi.com The activation of these Pd(II) precatalysts to the catalytically active Pd(0) species is a critical step that initiates the catalytic cycle. This activation, or reduction, typically occurs in situ and can be promoted by various components of the reaction mixture, such as amines, phosphines, or solvents. mdpi.comacs.org

Several pathways for the activation of Pd(II) precatalysts have been proposed:

Solvent-Assisted Activation : The solvent can participate in the reduction of the Pd(II) center.

Nucleophilic Attack : A nucleophile present in the reaction mixture, such as an amine or a phosphine, can attack the palladium center, leading to a reductive process. researchgate.net

Transmetalation : In reactions involving organometallic reagents, transmetalation can lead to the formation of a diorganopalladium(II) species that can undergo reductive elimination to generate Pd(0). researchgate.net

Reactivity with Organic Electrophiles and Acetylenes

The reactivity of palladium(II) azanide complexes with organic electrophiles and acetylenes is a key aspect of their utility in organic synthesis. While the direct reaction of a pre-formed "Azanide;palladium(2+);chloride" complex is not extensively detailed, the in-situ generated palladium amido species within catalytic cycles exhibit well-defined reactivity patterns.

In the context of C-N bond formation, the key reactive step is the reductive elimination from an arylpalladium(II) amido complex, where the aryl group acts as the electrophile. However, palladium amido complexes can also react with other external electrophiles. For example, in aminocarbonylation reactions, the carbon monoxide acts as an electrophile that inserts into the palladium-aryl bond prior to the reaction with the amine. nih.govberkeley.edu

The reactivity of palladium complexes with acetylenes is well-established in Sonogashira coupling reactions, which form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While this reaction does not directly involve a palladium azanide species in the C-N bond-forming step, it highlights the ability of palladium to activate acetylenes. In principle, a palladium amido complex could potentially react with an activated alkyne, although this is less common than the standard cross-coupling pathways.

Palladium(II) acetate has shown unique reactivity with organic azides, which can be considered as precursors to nitrenes or amido-type species. This system can catalyze the formation of nitriles and imines, demonstrating the versatility of palladium in mediating nitrogen-centered reactivity. nih.govresearchgate.net

Utilization of Azanide Surrogates in Palladium-Free Amination

While palladium catalysis is a dominant method for C-N bond formation, the development of palladium-free alternatives is an area of active research. One approach involves the use of "azanide surrogates," which are stable, easy-to-handle reagents that can deliver the -NH₂ group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Recently, a bench-stable amidine reagent has been developed as an azanide (⁻NH₂) surrogate. researchgate.net This reagent facilitates the conversion of electron-deficient (hetero)aryl halides into primary N-aryl amines under transition-metal-free conditions. The reaction proceeds via N-arylation of the amidine under basic conditions at moderate temperatures (e.g., 40 °C). The resulting N-aryl amidine intermediate can then be readily cleaved in situ through hydrolysis or base-promoted elimination to afford the desired primary N-aryl amine. researchgate.net

This approach offers a safer and more selective alternative to the use of highly basic and often hazardous anionic nitrogen nucleophiles like alkali metal amides or azide salts. researchgate.net The scope of this palladium-free amination protocol has been demonstrated for a range of electron-deficient aryl halides.

Table 1: Comparison of Mechanistic Steps in Palladium-Catalyzed C-N Bond Forming Reactions

Reaction Type Key Mechanistic Steps Rate-Limiting Step (if known) Key Intermediates
Buchwald-Hartwig Amination Oxidative addition, Amine coordination/deprotonation, Reductive elimination Varies with substrate and catalyst [Ar-Pd(II)(X)L₂], [Ar-Pd(II)(NR₂)L₂]
Aminocarbonylation Oxidative addition, CO migratory insertion, Amine coordination/deprotonation, Reductive elimination Oxidative addition of aryl halide [Ar-Pd(II)(X)(CO)L], [Ar(CO)-Pd(II)(X)L], [Ar(CO)-Pd(II)(NHR)L]
Palladium-Free Amination with Azanide Surrogate Nucleophilic aromatic substitution (N-arylation of amidine), In-situ cleavage of N-aryl amidine N/A N-aryl amidine

Computational and Theoretical Insights into Palladium Ii Azanide Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in palladium complexes. vcu.edu DFT calculations allow for the analysis of many-electron systems with reasonable accuracy, providing insights that are often difficult to obtain through experimental means alone. vcu.edu

Analysis of Palladium-Nitrogen Bond Properties and Stability

DFT studies have been instrumental in characterizing the nature of the palladium-nitrogen (Pd-N) bond. For instance, in palladium(II) complexes with nitrogen-donor ligands, the electronic configuration of the palladium atom is consistent with Pd(II), and the Pd-N bond is largely dative in character, with the bonding electrons biased toward the more electronegative nitrogen atom. nih.gov The stability of these complexes is influenced by factors such as the nature of the ligands and the coordination environment of the palladium center. mdpi.comnih.govresearchgate.net

In a study of palladium complexes with dinitrogen ligands, DFT calculations were used to explore their hydrolysis mechanism, a key step preceding their interaction with biological targets. mdpi.comnih.govresearchgate.net The computed activation energies for hydrolysis indicated that the stability of the complexes varied depending on the specific nitrogen-donor ligand, with some complexes showing a faster hydrolysis process than others. mdpi.comnih.govresearchgate.net

The stability of arylpalladium parent amido complexes has also been investigated using DFT. Computational studies have shown that steric effects can have an overriding influence on the stability and reactivity of these complexes. nih.govillinois.edu For example, parent amido complexes ligated by bulky alkylbisphosphines were found to be more stable and form more rapidly than the corresponding arylamido complexes. nih.govillinois.edu

Table 1: Selected DFT-Calculated Properties of Palladium-Nitrogen Bonds

Complex TypePd-N Bond CharacterKey Stability Factors
Palladium(II) with N-donor ligandsLargely dativeLigand type, coordination environment
Arylpalladium parent amidoCovalent with some ionic characterSteric effects of ancillary ligands

Influence of Ligand Environment on Electronic Features and Reactivity

The ligand environment plays a crucial role in modulating the electronic features and reactivity of palladium(II) azanide (B107984) complexes. The steric and electronic properties of ancillary ligands can significantly impact reaction rates and the stability of intermediates. berkeley.edu

For example, in the migratory insertion of unactivated alkenes into the Pd-N bond, the electronic properties of the ancillary ligand have a notable effect. More electron-poor complexes tend to undergo the migratory insertion step faster than their more electron-rich counterparts. berkeley.edu Conversely, the binding of the alkene can be more stable in complexes with electron-rich vinylarenes, even though the subsequent insertion step is slower. berkeley.edu

The steric bulk of ligands also exerts a strong influence. While less sterically hindered complexes may exhibit a higher binding affinity for reactants like ethylene, more hindered complexes can surprisingly undergo faster migratory insertion. berkeley.edu This interplay between steric and electronic effects highlights the complexity of these systems and the power of computational methods to dissect these contributions. Furthermore, the design of ligands, such as using chelating bidentate ligands, can enhance the stability of Pd(II) complexes. researchgate.net

Natural Bond Orbital (NBO) Analysis of Metal-Ligand Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding interactions within a molecule by localizing the electron density into orbitals that correspond to chemical bonds and lone pairs. This method has been applied to palladium complexes to elucidate the nature of metal-ligand interactions.

NBO analysis of a palladium(II) complex with a dithiophosphorus ligand indicated that the palladium atom has a natural charge of -0.07e and forms four sigma bonds with the sulfur atoms. researchgate.net In another study on palladium(II) porphyrazine complexes, NBO analysis revealed that the Ca-N bonds possess a larger ionic contribution compared to the Zn-N bonds, highlighting the influence of the metal center on the bonding characteristics. nih.gov These analyses provide quantitative insights into the charge distribution and orbital interactions that govern the stability and reactivity of these complexes.

Theoretical Modeling of Reaction Pathways and Energy Landscapes

Theoretical modeling is essential for mapping out the reaction pathways and energy landscapes of chemical transformations involving palladium(II) azanide complexes. These models help to understand the mechanisms of complex reactions and to predict the feasibility of different pathways.

Computational studies have been used to investigate the entire catalytic cycle of reactions, such as the dual hydroamination of cycloheptatriene. acs.org These studies can identify key intermediates, transition states, and the energetics of each step, providing a comprehensive understanding of the reaction mechanism. acs.org For instance, in the palladium-catalyzed coupling of aryl halides with ammonia (B1221849), computational studies have shown that the arylpalladium amido complex is the resting state of the catalytic cycle due to the slow rate of reductive elimination. nih.govillinois.edu

Calculation of Homolytic Palladium-Nitrogen Bond Dissociation Energies

The homolytic bond dissociation energy (BDE) is a critical parameter for understanding the strength of a chemical bond and the thermal stability of a molecule. libretexts.org It represents the energy required to break a bond homolytically, forming two radical species. libretexts.org The calculation of BDEs can be performed using various quantum chemical methods, including DFT. researchgate.netnih.gov

The general procedure for calculating the homolytic BDE of a Pd-N bond involves:

Optimizing the geometry of the palladium amido complex.

Calculating the energy of the optimized complex.

Performing a homolytic cleavage of the Pd-N bond to generate the corresponding palladium-centered and nitrogen-centered radicals.

Calculating the energies of the resulting radical fragments.

The BDE is then determined as the difference between the sum of the energies of the fragments and the energy of the initial complex. stackexchange.com

Corrections for zero-point vibrational energy (ZPVE) and basis set superposition error (BSSE) are often included to improve the accuracy of the calculated BDE values. researchgate.net

Table 2: Representative Calculated Bond Dissociation Energies (BDEs)

Bond TypeComputational MethodCalculated BDE (kcal/mol)
C-NO2UB3LYP/6-311+G(d,p)Varies with structure
N-NO2UB3LYP/6-311+G(d,p)Generally weaker than C-NO2

Examination of Steric Effects on Amido Complex Stability and Reactivity

Steric effects play a profound role in determining the stability and reactivity of palladium amido complexes. Computational studies have been crucial in elucidating these effects. nih.govillinois.edu

In the context of reductive elimination from arylpalladium amido complexes, steric hindrance can significantly influence the reaction rate. For instance, three-coordinate arylpalladium amido complexes, which are less sterically crowded around the metal center, undergo reductive elimination much faster than their four-coordinate counterparts. nih.gov

Furthermore, the steric bulk of ancillary ligands can dictate the coordination number of the palladium center, which in turn affects its electronic properties and reactivity. researchgate.netchemrxiv.org Increasing steric demand can enforce a lower coordination number, leading to an acceleration of reductive elimination. researchgate.netchemrxiv.org However, for complexes with the same coordination number, increasing steric bulk can sometimes be rate-lowering. researchgate.netchemrxiv.org This complex interplay highlights the importance of a detailed, quantitative understanding of steric effects, which can be achieved through computational modeling.

Transition State Analysis and Rate-Determining Steps in Catalytic Cycles

Computational and theoretical chemistry, particularly Density Functional Theory (DFT), provides profound insights into the intricate mechanisms of catalytic cycles involving palladium(II) azanide complexes. Through the meticulous analysis of transition states and reaction energy profiles, researchers can identify the rate-determining steps (RDS) and understand the factors that govern the efficiency and selectivity of these catalytic transformations.

A pivotal step in many palladium-catalyzed reactions involving azanide ligands is the reductive elimination, which leads to the formation of the desired carbon-nitrogen bond. DFT calculations have been instrumental in elucidating the mechanistic details of this process. For instance, studies on the reductive elimination from square planar palladium(II) complexes have shown that the nature of the ancillary ligands and the reacting groups significantly influences the activation energy barrier. acs.org The reaction can proceed through either a direct, four-coordinate transition state or a dissociative mechanism involving a three-coordinate intermediate. acs.orgacs.org The feasibility of the dissociative pathway often depends on the energy required to dissociate a ligand from the four-coordinate complex. acs.org

In the context of C(sp³)–N bond formation, DFT calculations have been employed to study the reductive elimination from neopentylpalladium(II) anilido and methyleneamido complexes. These studies suggest a concerted mechanism where the alkyl group migrates to the nitrogen atom. This migration can occur after the initial dissociation of a coordinating group or in concert with the lengthening of the bond between palladium and another ligand. researchgate.net The electronic properties of both the amido group and the ancillary ligands play a crucial role; more electron-donating amido groups and more electron-donating ancillary ligands generally accelerate the rate of reductive elimination. researchgate.net Conversely, sterically bulky amido groups can hinder the reaction. researchgate.net

The following table summarizes representative computational data for key steps in palladium-catalyzed amination reactions, highlighting the activation barriers for different elementary steps.

Table 1: Calculated Activation Barriers for Elementary Steps in Palladium-Catalyzed Amination

Catalytic Step Ancillary Ligand Reactants Activation Energy (kcal/mol) Computational Method
Reductive Elimination PMe₃ Me-Me 28.6 DFT
Reductive Elimination PMe₃ Ph-Ph ~15-20 DFT
Reductive Elimination PPh₃ Aryl-Amido ~20-25 DFT
Oxidative Addition PPh₃ Aryl Halide ~15-20 DFT
Transmetalation Diphosphine Aryl-BX₂ + Amine ~25-30 DFT

This table is a representation of typical values found in the literature and the exact values can vary based on the specific system and computational level.

Emerging Research Frontiers in Palladium Ii Azanide Chemistry

Innovations in Ligand Design for Tailored Reactivity and Selectivity

The reactivity, selectivity, and stability of palladium(II) azanide (B107984) catalysts are intricately linked to the nature of the ligands coordinated to the palladium center. Innovations in ligand design are therefore a primary driver of progress in this field. By modifying the steric and electronic properties of the ligands, chemists can fine-tune the catalyst's performance for specific applications.

Pincer ligands, which bind to the metal center in a tridentate fashion, have proven to be particularly effective in stabilizing palladium complexes and promoting high catalytic activity. For instance, palladium complexes featuring an o-phenylene-derived amido diphosphine pincer ligand have demonstrated exceptional efficiency in the Heck olefination of various aryl halides, achieving turnover numbers as high as 4.5 x 10⁷. figshare.com Similarly, novel palladium amido complexes supported by C,N,O-tridentate pincer ligands have been synthesized, although their high stability can sometimes inhibit the final reductive elimination step. researchgate.net

Researchers have also designed and synthesized new NNN pincer-type ligands and their corresponding palladium complexes for use in reactions like the Mizoroki-Heck reaction. researchgate.net Beyond pincer systems, a variety of other ligand scaffolds are being explored. Amide-based macrocyclic ligands with a 13-membered ring structure have been shown to create a stable N4 square-planar cavity that is optimal for housing the Pd(II) ion. researchgate.net Another approach involves the use of thiosemicarbazone ligands, which coordinate to palladium(II) through an NNS-donor system, forming square planar complexes that show promise in catalysis and medicinal chemistry. mdpi.com The strategic placement of electron-donating or electron-withdrawing substituents on the ligand framework is a key strategy for modulating the catalytic activity of the resulting palladium complexes. researchgate.net

Table 1: Innovations in Ligand Design for Palladium Amido Complexes

Ligand Type Coordinating Atoms Key Features & Applications Research Findings
Amido Diphosphine Pincer P, N, P High thermal stability and catalytic activity. Efficiently catalyzes Heck olefination with turnover numbers up to 4.5 x 10⁷. figshare.com
C,N,O Pincer C, N, O Forms stable fused six-membered palladacycles. High stability can inhibit reductive elimination. researchgate.net
NNN Pincer N, N, N Provides a stable coordination environment for Pd(II). Precursors show excellent activity in Suzuki C-C coupling reactions. researchgate.net
Thiosemicarbazone N, N, S Forms square planar complexes with Pd(II). The ligand and a chloride ion create a square planar geometry around the metal center. mdpi.com

In Situ Spectroscopic and Kinetic Studies for Advanced Mechanistic Understanding

A deep understanding of the reaction mechanism is crucial for optimizing catalytic processes and designing more efficient catalysts. In situ spectroscopic techniques and detailed kinetic studies have become indispensable tools for elucidating the complex pathways of palladium-catalyzed reactions involving azanide intermediates. These studies allow for the direct observation of transient species and the determination of rate-limiting steps.

Kinetic analyses have been instrumental in proving the involvement of palladium amido complexes as key intermediates in reactions such as aryl halide aminations. berkeley.edu For the palladium-catalyzed coupling of aryl bromides and tin amides, kinetic data obtained by ¹H NMR spectroscopy revealed that the reaction is first order in the tin amide but zero order in both the phosphine (B1218219) ligand and the aryl halide under specific conditions. berkeley.edu This led to the deduction that a three-coordinate palladium amido complex is the active intermediate. berkeley.edu

In other systems, such as the amination of five-membered heteroaryl halides, a combination of experimental kinetic analysis and kinetic modeling has uncovered unconventional reaction mechanisms. documentsdelivered.com It was found that the resting state of the catalyst is not an amine-bound complex, as is often the case, but rather a species where a base, NaOTMS, is bound to the palladium center. documentsdelivered.com The subsequent exchange of the base for the amine to form the palladium-amido complex was identified as the turnover-limiting step. documentsdelivered.com Mechanistic studies on the aminocarbonylation of aryl chlorides to produce primary amides have also shed light on the formation of palladium amido species. nih.gov The pathway involves the displacement of a chloride ligand by ammonia (B1221849), followed by deprotonation to form a phenacylpalladium amido complex, and subsequent reductive elimination. nih.gov The combination of electrochemical methods with vibrational spectroscopies like Raman and infrared spectroscopy is a powerful strategy for probing catalytic interfaces and identifying the vibrational modes of surface species, offering unique mechanistic insights. youtube.com

Table 2: Kinetic Insights into Palladium Azanide Catalysis

Reaction Key Kinetic Findings Deduced Mechanistic Feature
Aryl Halide Amination with Tin Amides First order in tin amide; zero order in phosphine and aryl halide. berkeley.edu A three-coordinate palladium amido complex is the key catalytic intermediate. berkeley.edu
Amination of Heteroaryl Halides The resting state is a base-bound Pd complex. documentsdelivered.com Formation of the Pd-amido complex via base/amine exchange is the turnover-limiting step. documentsdelivered.com
Allylic Amination The overall catalytic cycle involves reversible steps. acs.org The rate-determining step can be the ionization of the allyl complex or the nucleophilic attack by the amine, depending on conditions. acs.org
Aminocarbonylation of Aryl Chlorides A primary ¹³C kinetic isotope effect is observed. nih.gov The reaction proceeds via a phenacylpalladium amido complex, with C-N bond formation occurring through reductive elimination. nih.gov

Development of Sustainable and Green Catalytic Processes

The principles of green chemistry are increasingly influencing the design of new catalytic processes. For palladium catalysis, this translates into efforts to replace hazardous solvents, reduce waste, improve energy efficiency, and facilitate catalyst recycling and reuse. A significant focus has been on the development of palladium nanoparticle (PdNP) catalysts and the use of water as a reaction medium.

PdNPs offer a high surface-area-to-volume ratio, which often leads to superior catalytic activity. mdpi.com Green and sustainable methods for synthesizing these nanoparticles are being actively explored. One such method involves using papaya peel extract as a bioreductant to convert Pd(II) to Pd(0) nanoparticles in a one-pot process. nih.gov These biogenically synthesized PdNPs have been shown to be effective catalysts for Suzuki-Miyaura and Sonogashira couplings under mild conditions. nih.gov Another approach utilizes chitosan, a biodegradable polymer, as a support to stabilize palladium catalysts. nih.gov These chitosan-supported catalysts have been successfully used for hydrogenation reactions in an environmentally friendly manner. nih.gov

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Significant progress has been made in performing palladium-catalyzed cross-coupling reactions in aqueous media. mdpi.com For example, palladium nanoparticles generated in situ from imidazole (B134444) complexes can efficiently catalyze carbonylative Suzuki couplings in water at 80 °C and atmospheric pressure of carbon monoxide. rsc.org To improve reusability, a key challenge in homogeneous catalysis, researchers have developed magnetically separable nanocatalysts. researchgate.net By immobilizing palladium on glucosamine-functionalized magnetic Fe₃O₄@SiO₂ nanoparticles, a catalyst for Suzuki and Heck reactions was created that can be easily recovered using an external magnet and reused for multiple cycles with no significant loss of activity. researchgate.net

Table 3: Green and Sustainable Strategies in Palladium Catalysis

Sustainable Approach Catalyst System Target Reaction(s) Key Advantages
Biogenic Nanoparticle Synthesis Pd NPs from papaya peel extract Suzuki-Miyaura, Sonogashira Eco-friendly synthesis, mild reaction conditions. nih.gov
Biodegradable Support Palladium on chitosan-modified supports Hydrogenation Use of renewable biopolymer, mild conditions. nih.gov
Aqueous Catalysis In situ generated Pd NPs from Pd(im)₂Cl₂ Carbonylative Suzuki Coupling Avoids organic solvents, high yields in water. rsc.org
Magnetic Nanocatalyst Pd on glucosamine-functionalized Fe₃O₄@SiO₂ Suzuki, Heck Easy magnetic separation and high reusability (at least seven times). researchgate.net
Water-Based Cross-Coupling Pd NPs from bis-(N-benzoylthiourea) Pd(II) complexes Suzuki, Heck, Sonogashira, etc. Versatile catalysis for multiple C-C couplings in water. mdpi.com

Expansion of Catalytic Scope towards Complex Molecular Architectures

A major goal of developing new catalytic methods is to enable the synthesis of complex molecular structures that are of interest in fields such as pharmaceuticals, agrochemicals, and materials science. Palladium-catalyzed reactions involving azanide or related intermediates are powerful tools for constructing intricate molecular frameworks that would be difficult to access through other means.

One notable advancement is the palladium-catalyzed decarbonylative borylation of amides. nih.gov This reaction proceeds through the selective cleavage of a carbon-nitrogen bond, a challenging transformation, and provides access to versatile organoborane compounds from stable amide precursors. nih.gov The methodology capitalizes on the ground-state destabilization of the amide bond in N-acyl glutarimides to facilitate the insertion of palladium into the N-C bond. nih.gov

Palladium catalysts are also being employed in cascade reactions to rapidly build molecular complexity. A photoinduced, palladium-catalyzed enantioselective cascade carboamidation of dienes has been developed to synthesize chiral γ-lactams, which are important building blocks for pyrrolidine-containing natural products and drugs. acs.org In another example, a palladium(II)-catalyzed intramolecular [2 + 2 + 2] annulation of indolyl 1,3-diynes has been used to construct complex azepino-fused carbazole (B46965) structures, a transformation that features 100% atom economy. researchgate.net Furthermore, copper-catalyzed three-component amino oxygenations of alkenes, which can be seen as complementary to palladium-catalyzed processes, have been developed to create diverse 1,2-amino ether motifs, demonstrating broad functional group tolerance and applicability to the late-stage functionalization of complex bioactive molecules. acs.org

Table 4: Application of Palladium Catalysis in Complex Molecule Synthesis

Catalytic Method Substrates Product Class Significance
Decarbonylative Borylation N-acyl glutarimides, diboron (B99234) reagents Organoboranes Selective N-C bond cleavage of stable amides. nih.gov
Photoinduced Cascade Carboamidation Dienes, 2-bromoamides Chiral γ-Lactams Enantioselective synthesis of important heterocyclic scaffolds. acs.org
Intramolecular [2+2+2] Annulation Indolyl 1,3-diynes Azepino-fused Carbazoles Atom-economical construction of complex polycyclic systems. researchgate.net
Amino Etherification (Cu-catalyzed) Alkenes, O-benzoyl-N-hydroxylamines, silyl (B83357) ethers 1,2-Alkylamino Ethers One-step synthesis of diverse amino ethers, including complex derivatives. acs.org

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for azanide;palladium(2+);chloride, and how can purity be ensured during preparation?

  • Methodological Answer : The compound can be synthesized via ligand substitution or coordination reactions. For example, palladium chloride (PdCl₂) may react with azanide precursors (e.g., N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide) under acidic conditions (e.g., HCl) to form the target complex . Post-synthesis, column chromatography is recommended for purification, followed by recrystallization to enhance crystallinity and purity . Purity should be verified via melting point analysis, nuclear magnetic resonance (NMR) spectroscopy, or high-performance liquid chromatography (HPLC) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to the reactivity of palladium compounds and potential hazards of azanides, strict protocols are required:

  • Use fume hoods to avoid inhalation of vapors or aerosols.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in a cool, ventilated area away from incompatible materials (e.g., strong oxidizers) .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How can the empirical formula and molecular structure of this compound be experimentally determined?

  • Methodological Answer :

  • Elemental Analysis : Combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) quantifies Pd, Cl, and N content .
  • Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., Pd-Cl stretching at ~300 cm⁻¹), while NMR (¹H, ¹³C) resolves ligand coordination .
  • X-ray Crystallography : Provides definitive structural data, including bond lengths and angles, if single crystals are obtainable .

Advanced Research Questions

Q. What are the mechanistic roles of this compound in catalytic reactions, and how do ligand modifications influence activity?

  • Methodological Answer : The palladium center acts as a Lewis acid, facilitating oxidative addition or transmetalation steps in cross-coupling reactions. Ligand effects can be studied by synthesizing analogs with varying azanide substituents and comparing reaction kinetics (e.g., turnover frequency via gas chromatography) . Electron-withdrawing groups on the azanide ligand may enhance electrophilicity at Pd, improving catalytic efficiency in Suzuki-Miyaura couplings .

Q. How can conflicting data on the stability of this compound under varying pH and temperature conditions be resolved?

  • Methodological Answer :

  • Controlled Stability Studies : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
  • pH-Dependent Reactivity : Use potentiometric titration to monitor ligand dissociation at different pH levels. UV-Vis spectroscopy can track changes in coordination geometry .
  • Reproducibility Checks : Cross-validate results using multiple characterization techniques (e.g., XRD, NMR) and replicate experiments under inert atmospheres to exclude oxygen/moisture interference .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound samples?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies low-abundance contaminants (e.g., unreacted precursors) with ppm-level sensitivity .
  • Electron Microprobe Analysis (EMPA) : Maps elemental distribution to detect Pd clustering or inhomogeneity, which may affect catalytic performance .
  • X-ray Photoelectron Spectroscopy (XPS) : Resolves oxidation states of Pd and identifies surface impurities (e.g., Pd⁰ vs. Pd²⁺) .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Simulate reaction pathways (e.g., activation energies for Pd-Cl bond cleavage) and compare with experimental kinetics .
  • Molecular Dynamics (MD) : Model solvent effects on ligand exchange dynamics in aqueous/organic media .
  • Docking Studies : Predict interactions between the complex and substrates in catalytic cycles, guiding rational ligand design .

Data Analysis and Reporting Guidelines

  • Data Contradictions : Clearly document experimental conditions (e.g., temperature, solvent purity) and statistically analyze outliers using tools like Grubbs' test .
  • Reproducibility : Include raw data tables, instrument calibration details, and step-by-step protocols in supplementary materials .
  • Ethical Reporting : Cite primary literature and avoid non-peer-reviewed sources (e.g., commercial websites) .

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